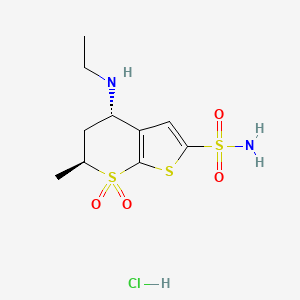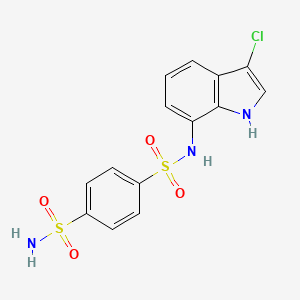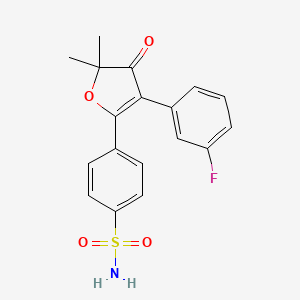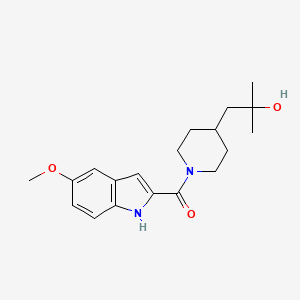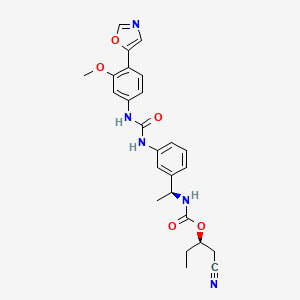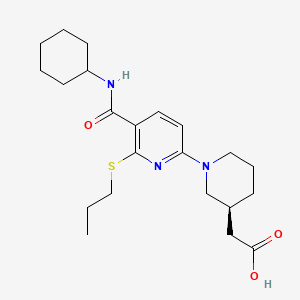
AV-412
Descripción general
Descripción
Es particularmente eficaz contra las formas mutantes del receptor del factor de crecimiento epidérmico, como L858R y T790M, que son resistentes a los inhibidores de la quinasa específica del receptor del factor de crecimiento epidérmico de primera generación como erlotinib y gefitinib . Este compuesto ha mostrado una gran promesa en estudios preclínicos por su capacidad para inhibir el crecimiento tumoral en varios modelos de cáncer .
Aplicaciones Científicas De Investigación
AV-412 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: this compound se utiliza como compuesto herramienta para estudiar la inhibición del receptor del factor de crecimiento epidérmico y las tirosina quinasas ErbB2. Ayuda a comprender las relaciones estructura-actividad de los inhibidores de la quinasa.
Biología: En la investigación biológica, this compound se utiliza para estudiar las vías de señalización celular que involucran el receptor del factor de crecimiento epidérmico y ErbB2. Ayuda a dilucidar el papel de estos receptores en la proliferación y supervivencia celular.
Medicina: this compound ha mostrado potencial como agente terapéutico para el tratamiento de cánceres que expresan el receptor del factor de crecimiento epidérmico y ErbB2, especialmente aquellos resistentes a los inhibidores de primera generación. .
Mecanismo De Acción
AV-412 ejerce sus efectos inhibiendo la autofosforilación del receptor del factor de crecimiento epidérmico y las tirosina quinasas ErbB2. Esta inhibición evita la activación de las vías de señalización aguas abajo que promueven la proliferación y supervivencia celular. El compuesto se une al sitio de unión al ATP de las quinasas, bloqueando así su actividad. This compound es particularmente eficaz contra las formas mutantes del receptor del factor de crecimiento epidérmico, como L858R y T790M, que son resistentes a otros inhibidores .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .
Cellular Effects
This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .
Molecular Mechanism
This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .
Temporal Effects in Laboratory Settings
In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .
Dosage Effects in Animal Models
In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .
Metabolic Pathways
Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .
Subcellular Localization
Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .
Métodos De Preparación
La síntesis de AV-412 involucra múltiples pasos, comenzando con la preparación de la estructura central de quinazolina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de quinazolina: El núcleo de quinazolina se sintetiza a través de una serie de reacciones que involucran la condensación de derivados de anilina apropiados con formamida o ácido fórmico.
Introducción de sustituyentes: Se introducen varios sustituyentes en el núcleo de quinazolina a través de reacciones de sustitución nucleofílica
Reacciones de acoplamiento finales: Los pasos finales implican reacciones de acoplamiento para introducir la porción de acrilamida, que es crucial para la actividad biológica del compuesto.
Los métodos de producción industrial para this compound implicarían la optimización de estas rutas sintéticas para la producción a gran escala, asegurando un alto rendimiento y pureza mientras se minimiza el uso de reactivos y solventes peligrosos.
Análisis De Reacciones Químicas
AV-412 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo de piperazina, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden ocurrir en la porción de acrilamida, convirtiéndola en la amina correspondiente.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos como la azida de sodio para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados de N-óxido, aminas y quinazolinas sustituidas.
Comparación Con Compuestos Similares
AV-412 es único en su doble inhibición tanto del receptor del factor de crecimiento epidérmico como de las tirosina quinasas ErbB2. Los compuestos similares incluyen:
Erlotinib: Un inhibidor del receptor del factor de crecimiento epidérmico de primera generación que es menos eficaz contra las formas mutantes del receptor.
Gefitinib: Otro inhibidor del receptor del factor de crecimiento epidérmico de primera generación con limitaciones similares a erlotinib.
Lapatinib: Un inhibidor dual del receptor del factor de crecimiento epidérmico y ErbB2, pero con diferentes afinidades de unión y perfiles de eficacia en comparación con this compound
This compound destaca por su alta potencia contra las formas mutantes del receptor del factor de crecimiento epidérmico y su capacidad para superar la resistencia a los inhibidores de primera generación .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for AV-412 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of a pyridine ring, followed by the introduction of a substituted phenyl ring and then finally the addition of a phosphoramidate group.", "Starting Materials": ["2-chloro-5-nitropyridine", "4-bromoaniline", "diethyl phosphoramidate", "potassium carbonate", "copper(I) iodide", "tri-tert-butylphosphine"], "Reaction": ["Step 1: 2-chloro-5-nitropyridine is reacted with potassium carbonate and copper(I) iodide in DMF to form the corresponding 2-iodo-5-nitropyridine.", "Step 2: 4-bromoaniline is reacted with tri-tert-butylphosphine in DMF to form the corresponding phosphine.", "Step 3: The phosphine from step 2 is added to the 2-iodo-5-nitropyridine from step 1 and the mixture is heated to form the corresponding phosphine-substituted pyridine.", "Step 4: The phosphine-substituted pyridine from step 3 is reacted with 4-bromoaniline in DMF to form the corresponding substituted phenyl-substituted pyridine.", "Step 5: The substituted phenyl-substituted pyridine from step 4 is reacted with diethyl phosphoramidate in the presence of a base to form AV-412." ] } | |
| AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. | |
Número CAS |
451493-31-5 |
Fórmula molecular |
C34H36ClFN6O4S |
Peso molecular |
679.2 g/mol |
Nombre IUPAC |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10) |
Clave InChI |
YTEQVKXIDXBUOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
Apariencia |
Solid powder |
| 451493-31-5 | |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AV 412 AV-412 AV412 cpd MP 412 MP-412 MP412 cpd N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

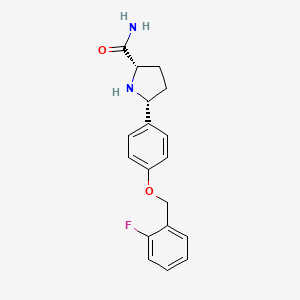
![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)

